molecular formula C25H21ClN4O3 B2475634 N-(4-chlorophenyl)-1-(4-(3-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251636-39-1

N-(4-chlorophenyl)-1-(4-(3-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide

Cat. No.: B2475634
CAS No.: 1251636-39-1
M. Wt: 460.92
InChI Key: ICISINKAPCFZQL-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-1-(4-(3-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide” is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-chlorophenyl)-1-(4-(3-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the benzyl group: This step might involve the use of benzyl halides in the presence of a base to form the benzylated imidazole.

    Attachment of the 3-methoxybenzamido group: This can be done through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This might include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions might target the imidazole ring or the amide bond, potentially leading to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce amines.

Scientific Research Applications

“N-(4-chlorophenyl)-1-(4-(3-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide” may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interaction with biological macromolecules like proteins and nucleic acids.

    Medicine: Potential therapeutic applications, such as antimicrobial, antifungal, or anticancer activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(4-chlorophenyl)-1-(4-(3-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide” would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets might include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-1-(4-benzyl)-1H-imidazole-4-carboxamide
  • N-(4-chlorophenyl)-1-(4-(3-hydroxybenzamido)benzyl)-1H-imidazole-4-carboxamide
  • N-(4-bromophenyl)-1-(4-(3-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide

Uniqueness

“N-(4-chlorophenyl)-1-(4-(3-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide” is unique due to the specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the 3-methoxybenzamido group, in particular, might confer unique properties compared to other similar compounds.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-[[4-[(3-methoxybenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4O3/c1-33-22-4-2-3-18(13-22)24(31)28-20-9-5-17(6-10-20)14-30-15-23(27-16-30)25(32)29-21-11-7-19(26)8-12-21/h2-13,15-16H,14H2,1H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICISINKAPCFZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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